Product packaging for 3',5'-Dichloroacetophenone(Cat. No.:CAS No. 14401-72-0)

3',5'-Dichloroacetophenone

Cat. No.: B1302680
CAS No.: 14401-72-0
M. Wt: 189.04 g/mol
InChI Key: JGMBBKVZFUHCJC-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

3',5'-Dichloroacetophenone, with the chemical formula C8H6Cl2O, is a halogenated aromatic ketone. nih.gov Its structure, featuring a benzene (B151609) ring substituted with a chlorine atom at the 3' and 5' positions and an acetyl group, makes it a valuable precursor in organic synthesis. The presence of the dichloro-substituted phenyl ring and the reactive keto group allows for a variety of chemical transformations, rendering it a key building block for more complex molecules. biosynth.com

The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, its derivatives are integral to the creation of certain antifungal agents and herbicides. The specific placement of the chlorine atoms influences the electronic properties of the molecule, impacting its reactivity and the properties of the resulting compounds.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 14401-72-0
Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
Appearance Colorless to light yellow clear liquid
Melting Point 26 °C
Boiling Point 107 °C
Density 1.304 g/cm³

Data sourced from Biosynth and Tokyo Chemical Industry. biosynth.comtcichemicals.com

Historical Context of Dichloroacetophenone Research

The synthesis of acetophenone (B1666503) derivatives has been a subject of study for over a century, with the Claisen-Schmidt condensation, discovered in the late 1800s, being a foundational method for creating related compounds like chalcones. smolecule.com Research into various isomers of dichloroacetophenone has been ongoing, with each isomer presenting unique properties and potential applications. nies.go.jp

Historically, the synthesis of this compound has often been achieved through methods like the Friedel-Crafts acylation of 1,3-dichlorobenzene. This classic organic reaction involves the introduction of an acyl group onto an aromatic ring. Another documented method involves the reaction of 3,5-Dichlorobenzoic acid with methyl lithium.

Current Research Landscape and Future Directions

Current research on this compound and its derivatives is vibrant and multifaceted. Scientists are actively exploring its utility in the development of novel compounds with potential therapeutic applications. For example, derivatives of dichloroacetophenone are being investigated for their antimicrobial and anti-inflammatory properties. smolecule.com

A significant area of contemporary research involves the use of this compound as a starting material for the synthesis of heterocyclic compounds, such as thiazines and pyrazoles, which are known to exhibit a wide range of biological activities. gpglobalize.insphinxsai.comderpharmachemica.com The synthesis of chalcones from this compound is another active area, as these compounds are precursors to flavonoids and are known to possess interesting biological properties. smolecule.com

Furthermore, research is being conducted on the biotransformation of dichloroacetophenone isomers using microorganisms, which could lead to more environmentally friendly and efficient synthetic routes. The investigation into the formation of impurities during the synthesis of related compounds, such as in the production of Clenbuterol, highlights the importance of understanding the reactivity of dichloroacetophenone intermediates. vcu.edu

Future research is expected to continue to focus on the development of new synthetic methodologies utilizing this compound to create novel molecules with enhanced biological activity. The exploration of its potential in materials science and as a reagent in various chemical reactions remains a promising avenue for further investigation. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B1302680 3',5'-Dichloroacetophenone CAS No. 14401-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBBKVZFUHCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374147
Record name 3',5'-Dichloroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-72-0
Record name 3',5'-Dichloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichloro-phenyl)-ethanone
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3',5'-Dichloroacetophenone

The synthesis of this compound can be achieved through several established routes, each with its own set of reactants, conditions, and outcomes. These methods primarily include Friedel-Crafts acylation, synthesis from dichlorobenzoic acid, and chlorination of acetophenone (B1666503) derivatives.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing aryl ketones like this compound. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dichlorobenzene, with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst. smolecule.comaskfilo.comvedantu.com

A common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). wikipedia.orggoogle.comgoogle.com The reaction between acetyl chloride and AlCl₃ generates a highly electrophilic acylium ion, which then attacks the dichlorobenzene ring. Due to the electron-withdrawing nature of the two chlorine atoms, the aromatic ring is deactivated, yet the substitution occurs. The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or even greater amounts of the catalyst. wikipedia.org The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or dichlorobenzene itself. google.comguidechem.com One procedure involves heating 1,4-dichlorobenzene (B42874) to 80°C, then adding anhydrous aluminum chloride and dropwise adding freshly distilled acetyl chloride. The mixture is then reacted at 40°C for several hours. guidechem.com Another approach involves reacting acetyl chloride with m-dichlorobenzene at elevated temperatures (90-130 °C) in the presence of AlCl₃. google.com

The reaction between chlorobenzene (B131634) and acetyl chloride in the presence of AlCl₃ serves as a fundamental example of this type of acylation. askfilo.comvedantu.com While this specific reaction yields chloroacetophenone, the principles apply to the synthesis of this compound from 1,3-dichlorobenzene. The conditions for these reactions can be optimized by adjusting the molar ratios of the reactants and the catalyst, as well as the reaction temperature and duration. google.com

ReactantsCatalystProductKey Conditions
1,3-Dichlorobenzene, Acetyl ChlorideAluminum Chloride (AlCl₃)This compoundStoichiometric or excess AlCl₃, various solvents (e.g., dichloromethane) wikipedia.orggoogle.comguidechem.com
m-Dichlorobenzene, Acetyl ChlorideAluminum Chloride (AlCl₃)2',4'- and 2',5'-DichloroacetophenoneMolar ratio of dichlorobenzene to acetyl chloride > 0.75:1, molar ratio of AlCl₃ to acetyl chloride 1.2:1 to 3:1, 90-130 °C google.com

An alternative synthetic pathway to this compound involves the use of 3,5-dichlorobenzoic acid and an organolithium reagent, specifically methyllithium. In this method, 3,5-dichlorobenzoic acid is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and cooled. Methyllithium is then added dropwise to the solution. The reaction mixture is subsequently quenched with ice-water. The desired product is then extracted using an organic solvent such as diethyl ether. This process, however, can yield byproducts, including 2-(3,5-dichlorophenyl)propan-2-ol.

Starting MaterialReagentSolventProduct
3,5-Dichlorobenzoic acidMethyllithiumTetrahydrofuran (THF)This compound

The direct chlorination of acetophenone and its derivatives presents another avenue for the synthesis of chlorinated acetophenones. The specific isomer produced depends on the starting material and the reaction conditions.

The synthesis of 4-amino-3,5-dichloroacetophenone is achieved through the chlorination of 4-aminoacetophenone. chemicalbook.comankono.comguidechem.com A common procedure involves dissolving 4-aminoacetophenone in acetic acid and then adding a solution of chlorine in glacial acetic acid at a controlled temperature, typically around 5°C. chemicalbook.comankono.com The product is then precipitated in ice water, filtered, and purified by recrystallization from ethanol (B145695). chemicalbook.comankono.com The amino group directs the incoming chlorine atoms to the ortho positions (3 and 5 positions). vcu.edu It is crucial to control the amount of chlorine, temperature, and addition rate to prevent under-chlorination, which would result in 4-amino-3-chloroacetophenone, or over-chlorination. vcu.edu Another method utilizes iodobenzene (B50100) dichloride as the chlorinating agent. chemicalbook.comderpharmachemica.comumich.edu

Starting MaterialChlorinating AgentSolventProductKey Conditions
4-AminoacetophenoneChlorineAcetic Acid4-Amino-3,5-dichloroacetophenone5°C, followed by precipitation in ice water chemicalbook.comankono.comchemicalbook.com
4-AminoacetophenoneIodobenzene dichlorideTHF-pyridine mixture4-Amino-3-chloroacetophenone0 °C derpharmachemica.com
4'-AminoacetophenoneN-Chlorosuccinimide2N HCl4'-Amino-3',5'-dichloroacetophenone50°C core.ac.uk

The synthesis of 2'-hydroxy-3',5'-dichloroacetophenone starts from 2'-hydroxy-5'-chloroacetophenone. The starting material is dissolved in acetic acid, and sodium acetate (B1210297) is added. gpglobalize.ingsgcollege.edu.inderpharmachemica.comrasayanjournal.co.in A solution of chlorine in acetic acid is then added dropwise while maintaining the temperature below 20°C. gpglobalize.ingsgcollege.edu.inrasayanjournal.co.injetir.org After allowing the mixture to stand, it is poured into water to precipitate the product, which is then filtered and crystallized from ethanol. gpglobalize.ingsgcollege.edu.inrasayanjournal.co.injetir.org

Starting MaterialReagentsSolventProductKey Conditions
2'-Hydroxy-5'-chloroacetophenoneChlorine, Sodium AcetateAcetic Acid2'-Hydroxy-3',5'-dichloroacetophenoneTemperature below 20°C gpglobalize.ingsgcollege.edu.inderpharmachemica.comrasayanjournal.co.injetir.orggoogleapis.com

Research into catalytic methods for Friedel-Crafts acylation aims to replace stoichiometric Lewis acids with more efficient catalytic systems. While traditional methods often require more than a stoichiometric amount of AlCl₃, newer approaches explore the use of catalytic quantities of milder Lewis acids, such as zinc(II) salts, or Brønsted acids. wikipedia.org Rare-earth metal Lewis acids, like Eu(NTf₂)₃, have also been shown to be effective catalysts for Friedel-Crafts acylation reactions. capes.gov.br These catalytic methods offer advantages in terms of reduced waste and easier product isolation.

Chlorination of Acetophenone Derivatives

Mechanistic Investigations of Synthetic Transformations

The underlying mechanisms for the synthesis of this compound are well-understood principles in organic chemistry.

In the Friedel-Crafts acylation , the mechanism begins with the reaction between the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride. byjus.com This interaction generates a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. sigmaaldrich.compw.live This acylium ion then performs an electrophilic attack on the electron-rich aromatic ring of 1,3-dichlorobenzene. The two chlorine atoms are deactivating but direct the incoming electrophile to the C-5 position (meta), leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion. byjus.comwikipedia.org Aromaticity is restored when a base, such as AlCl₄⁻, abstracts a proton from the ring, regenerating the AlCl₃ catalyst and yielding the final aryl ketone product. byjus.comwikipedia.org Because the ketone product can form a complex with the Lewis acid, stoichiometric amounts of the catalyst are often required. pw.livewikipedia.org

For syntheses involving organometallic reagents like methyl lithium or Grignard reagents, the mechanism is fundamentally different. These reagents feature a highly nucleophilic carbon atom. leah4sci.com In the reaction with 3,5-dichlorobenzoic acid, the methyl lithium acts as a strong base first, deprotonating the carboxylic acid. A second equivalent of methyl lithium then adds to the carboxylate, forming a dianionic tetrahedral intermediate which, upon aqueous workup, collapses to form the ketone. In the case of a Grignard reaction with an acyl chloride or ester, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. leah4sci.com This forms a tetrahedral intermediate which can then eliminate the leaving group (e.g., chloride) to form the ketone.

Optimization of Reaction Conditions for Yield and Purity

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters.

For the Friedel-Crafts acylation , key variables include temperature, solvent, and reactant stoichiometry. Reaction temperatures can range from 0°C to 100°C. guidechem.com Lower temperatures are often employed to minimize the formation of unwanted byproducts. The choice of solvent is also critical; common solvents include dichloromethane or nitrobenzene. In the synthesis of a related compound, 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone, using dry ethanol as a solvent resulted in a significantly higher yield (90.3%) compared to aqueous solvent mixtures. google.com

In syntheses utilizing organometallic reagents , reaction conditions are equally crucial. A described synthesis of this compound from 3,5-dichlorobenzoic acid and methyl lithium yielded a product that was 82% pure, with the main impurity being 2-(3,5-dichlorophenyl)propan-2-ol, which results from the addition of a second equivalent of the organometallic reagent to the ketone product. This suggests that precise control over stoichiometry and reaction time is vital for maximizing the purity of the desired ketone. Furthermore, in the synthesis of the related compound clenbuterol, it was found that the presence of water in the reaction mixture could lead to the formation of a dihydroxy impurity, highlighting the importance of anhydrous conditions for achieving high purity. vcu.edu

The table below presents data on the optimization of various reaction parameters.

Reaction TypeParameter OptimizedConditionsEffect on Yield/PurityReference(s)
Friedel-Crafts AcylationTemperature0–5°CPrevents side reactions
Friedel-Crafts AcylationTemperature100°CReaction completed in 5 hours, 95% yield guidechem.com
Chlorination (related acetophenone)SolventDry Ethanol90.3% yield google.com
Chlorination (related acetophenone)SolventEthanol:water (19:1)75.5% yield google.com
Organometallic (from acid)Stoichiometry/Workup2.1 eq. MeLiAfforded product with 18% alcohol impurity
Amination/Reduction (related)Water Content≥ 15% waterIncreased formation of dihydroxy impurity vcu.edu

Alternative and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for acetophenones.

A significant advancement in Friedel-Crafts acylation is the replacement of conventional stoichiometric Lewis acids like AlCl₃ with reusable solid acid catalysts . researchgate.net Catalysts such as zeolites (e.g., Zeolite Y), heteropoly compounds, and ion-exchange resins have been investigated. researchgate.netgoogle.com These solid catalysts are often more selective, less corrosive, and can be recovered and reused, reducing waste. researchgate.net Hafnium triflate has also been reported as an effective catalyst for Friedel-Crafts acylations. chemistryjournals.net

The use of alternative reaction media is another key green strategy. Ionic liquids have been employed as recyclable catalyst systems for Friedel-Crafts reactions. sigmaaldrich.comchemistryjournals.net Another innovative approach involves using supercritical carbon dioxide as a solvent, which offers benefits such as non-flammability and low environmental impact. researchgate.net In some cases, solvent-free reaction conditions have been developed, representing a significant step towards a greener process by eliminating volatile organic compounds (VOCs). rsc.org

Chemical Reactivity and Derivatization Studies

Reaction Profiles of 3',5'-Dichloroacetophenone

The reaction profile of this compound is characterized by transformations involving the chlorine atoms, the carbonyl group, and the adjacent methyl group.

The benzene (B151609) ring of this compound is rendered significantly electron-deficient by the presence of three electron-withdrawing groups: the two chlorine atoms and the meta-directing acetyl group. This pronounced deactivation makes the aromatic ring highly resistant to conventional electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, which typically require electron-rich aromatic systems. wikipedia.orgtotal-synthesis.com

Conversely, the electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The acetyl group, being positioned ortho and para to the chlorine atoms, can effectively stabilize the negative charge of this intermediate through resonance, thereby activating the ring for nucleophilic attack. chemistrysteps.com This reaction typically requires a strong nucleophile (e.g., alkoxides, amides) to displace one of the chlorine atoms. The reaction is generally faster with more electronegative leaving groups, which is an exception to trends seen in SN1 and SN2 reactions. youtube.com

Reaction TypeReactivity of this compoundRationale
Electrophilic Aromatic Substitution Highly unreactiveThe benzene ring is strongly deactivated by three electron-withdrawing groups (2x -Cl, 1x -COCH₃), making it a poor nucleophile. wikipedia.orgtotal-synthesis.com
Nucleophilic Aromatic Substitution (SNAr) ActivatedThe ring is electron-deficient, and the acetyl group can stabilize the intermediate negative charge via resonance. chemistrysteps.commasterorganicchemistry.com

The acetyl moiety of this compound is susceptible to oxidation, primarily through the haloform reaction. This reaction is characteristic of methyl ketones and involves treatment with a halogen (such as bromine or chlorine) in the presence of a strong base (like sodium hydroxide). chemistrylearner.comwebassign.net The three acidic α-hydrogens on the methyl group are successively replaced by halogen atoms. The resulting trihalomethyl group is then cleaved from the molecule by nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. webassign.netiitk.ac.in This process transforms the acetyl group into a carboxylate, yielding 3,5-dichlorobenzoic acid (after acidic workup) and a haloform (e.g., bromoform (B151600) or chloroform). chemistrylearner.comcambridge.org

ReactionReagentsProduct from this compoundByproduct
Haloform Reaction Br₂ / NaOH (aq)3,5-Dichlorobenzoic acidBromoform (CHBr₃)

The carbonyl group of this compound can undergo reduction to yield different products depending on the reagents and conditions employed.

Reduction to a Secondary Alcohol: Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol. This reaction transforms the carbonyl group into a hydroxyl group, yielding 1-(3,5-dichlorophenyl)ethanol. sioc-journal.cnresearchgate.net

Complete Reduction to a Methylene Group: More strenuous reduction methods can completely remove the carbonyl oxygen, converting the acetyl group into an ethyl group. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent, achieves this transformation. ucla.eduaskfilo.com The reaction proceeds through a hydrazone intermediate, ultimately yielding 3,5-dichloroethylbenzene. brainly.inresearchgate.net

Reaction TypeReagentsProduct
Reduction to Alcohol Sodium Borohydride (NaBH₄)1-(3,5-Dichlorophenyl)ethanol
Wolff-Kishner Reduction Hydrazine (NH₂NH₂), KOH, heat3,5-Dichloroethylbenzene

The α-hydrogens of the methyl group in this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with electrophilic carbonyl compounds, such as aldehydes, in what is known as an aldol (B89426) condensation. mdpi.com When the reaction is carried out between an enolizable ketone (like this compound) and an aromatic aldehyde that lacks α-hydrogens, it is specifically termed a Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com The initial aldol addition product readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated α,β-unsaturated ketone. magritek.com This reaction is a fundamental route to synthesizing chalcones.

Formation of Key Derivatives

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, most notably chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation reaction. jetir.orgijarsct.co.in In this synthesis, this compound serves as the ketone component. The reaction is typically catalyzed by a base, such as aqueous sodium hydroxide or potassium hydroxide, which facilitates the formation of the acetophenone (B1666503) enolate. taylorandfrancis.comresearchgate.net This enolate then attacks the carbonyl carbon of a substituted or unsubstituted benzaldehyde. The resulting β-hydroxy ketone intermediate quickly dehydrates, often spontaneously or with gentle heating, to yield the corresponding chalcone (B49325). magritek.com The reaction can be performed in solvents like ethanol (B145695) or under solvent-free conditions by grinding the reactants with a solid base. nih.govrsc.org

This synthetic route allows for the creation of a diverse library of chalcones by varying the structure of the aromatic aldehyde used in the reaction.

Reactant AReactant B (Example Aldehydes)Product (Chalcone Derivative)
This compoundBenzaldehyde1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
This compound4-Chlorobenzaldehyde1-(3,5-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This compound4-Methoxybenzaldehyde1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compound4-Nitrobenzaldehyde1-(3,5-Dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Schiff Base Formation

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as this compound. This acid-catalyzed reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acetophenone, followed by the elimination of a water molecule to form the imine.

The general reaction for the formation of a Schiff base from this compound can be represented as follows:

Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound and a primary amine.

The reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields of the desired Schiff base. These compounds are of significant interest due to their wide range of biological activities and their utility as intermediates in further organic syntheses.

Heterocyclic Compound Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds. A common strategy involves its initial conversion into a chalcone, an α,β-unsaturated ketone, through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. These chalcones then serve as versatile precursors for the construction of different heterocyclic rings.

Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom. Derivatives of 1,3-thiazine can be synthesized from chalcones derived from this compound. The synthesis typically involves the reaction of the chalcone with a sulfur and nitrogen-containing reagent, such as thiourea (B124793), in the presence of a base like alcoholic sodium hydroxide. core.ac.uk The reaction proceeds through a Michael addition of the thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the thiazine (B8601807) ring. core.ac.uk

The general reaction for the synthesis of thiazine derivatives is as follows:

Figure 2: General reaction scheme for the synthesis of thiazine derivatives from a chalcone derived from this compound and thiourea.

Pyrazoline Synthesis

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse biological activities. The synthesis of pyrazolines often involves the cyclocondensation reaction of α,β-unsaturated ketones, such as chalcones derived from this compound, with hydrazine derivatives. jchemrev.com

The reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to the formation of the pyrazoline ring. The reaction is believed to proceed via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolines. jchemrev.com

Figure 3: General reaction scheme for the synthesis of pyrazoline derivatives from a chalcone derived from this compound and hydrazine hydrate.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity and stereoselectivity are crucial aspects in the synthesis of complex molecules from this compound. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possibilities, while stereoselectivity is the preference for the formation of one stereoisomer over another.

In the context of derivatization of this compound, these concepts are particularly relevant in reactions involving its chalcone derivatives. For instance, in the synthesis of heterocyclic compounds, the mode of cyclization can be influenced by the substituents on both the acetophenone and the aldehyde moieties of the chalcone, as well as the reaction conditions. The electronic effects of the dichloro-substituents on the phenyl ring of the acetophenone can influence the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, thereby directing the nucleophilic attack and influencing the regiochemical outcome of the cyclization.

While specific studies detailing the regioselective and stereoselective outcomes for derivatization reactions of this compound are not extensively documented in the readily available literature, the general principles of organic chemistry suggest that the steric and electronic properties of the substituents play a significant role in determining the product distribution.

Catalytic Transformations and Enantioselective Syntheses

Catalytic transformations offer efficient and environmentally benign routes for the derivatization of this compound. A key area of interest is the catalytic reduction of the carbonyl group to form a chiral alcohol. Enantioselective synthesis, which focuses on the preferential formation of one enantiomer of a chiral product, is of paramount importance in the pharmaceutical industry.

The enantioselective reduction of acetophenone and its derivatives has been a subject of extensive research. Various catalytic systems, including those based on transition metals like ruthenium and iridium, often in combination with chiral ligands, have been developed for this purpose. nih.govresearchgate.net These catalysts can facilitate the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or hydrogen gas, to the carbonyl group of this compound in a stereocontrolled manner, leading to the formation of the corresponding chiral secondary alcohol with high enantiomeric excess.

Biocatalysis, using enzymes such as ketoreductases, also presents a powerful tool for the enantioselective reduction of ketones like this compound. These enzymatic reductions often proceed with high enantioselectivity under mild reaction conditions. The electronic and steric properties of the substituents on the aromatic ring can significantly affect the activity and enantioselectivity of these enzymatic reductions.

While the broader field of catalytic and enantioselective synthesis is well-established, specific and detailed research findings on the application of these methodologies to this compound are an area that warrants further investigation to fully exploit its potential in the synthesis of chiral molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3',5'-Dichloroacetophenone, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming the substitution pattern of the aromatic ring and the nature of the acetyl group.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the methyl protons and the aromatic protons.

The three protons of the methyl group (CH₃) typically appear as a sharp singlet, indicating their chemical equivalence. The aromatic region of the spectrum is more complex due to the substitution pattern. The proton at the 4'-position of the phenyl ring appears as a triplet, while the protons at the 2'- and 6'-positions appear as a doublet. This splitting pattern is a direct consequence of the coupling between adjacent non-equivalent protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.58SingletN/A
H-4'~7.50Triplet~1.8
H-2', H-6'~7.85Doublet~1.8

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The spectrum shows a signal for the methyl carbon, the carbonyl carbon, and four signals for the aromatic carbons, consistent with the symmetry of the molecule. The chemical shifts of the aromatic carbons are influenced by the presence of the electron-withdrawing chlorine atoms and the acetyl group.

CarbonChemical Shift (δ, ppm)
-CH₃~26.7
C=O~195.8
C-1'~140.4
C-2', C-6'~126.9
C-3', C-5'~135.4
C-4'~131.6

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the carbonyl group and the substituted aromatic ring.

A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone. The spectrum also shows several bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the C-Cl stretching vibrations and the substitution pattern of the benzene (B151609) ring.

Vibrational ModeFrequency (cm⁻¹)
C=O Stretch~1690
C-C Aromatic Stretch~1570, 1400
C-H Aromatic Bend~880, 800
C-Cl Stretch~700-800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, shows absorption bands corresponding to the π → π* and n → π* electronic transitions.

The spectrum generally displays a strong absorption band at shorter wavelengths (around 210-250 nm) attributed to the π → π* transitions of the aromatic ring and the carbonyl group. A weaker absorption band at longer wavelengths (around 280-320 nm) is characteristic of the n → π* transition of the carbonyl group.

Transitionλmax (nm)
π → π~245
n → π~285

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a stable acylium ion, and the loss of the entire acetyl group (M-43).

Crystallographic Studies

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. A study by Filarowski et al. (2004) provided detailed insights into its molecular geometry. nist.goviucr.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into molecular geometry, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying the interaction of a small molecule with a biological target, such as a protein or enzyme. Given that 3',5'-Dichloroacetophenone serves as a building block for pharmaceuticals, these simulations would be invaluable in drug discovery. chemimpex.com

Molecular docking would predict the preferred binding orientation of this compound within the active site of a target protein, providing insights into its potential as an inhibitor or activator. Molecular dynamics simulations could then be used to study the stability of the protein-ligand complex over time and to calculate the binding free energy. Currently, there is a lack of published research detailing molecular docking or dynamics simulations specifically involving this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry that relates the chemical structure of a compound to its biological activity. For a series of compounds derived from this compound, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of new analogues. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. While the principles of SAR are well-established, specific SAR models for derivatives of this compound have not been reported in the available literature.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating reaction mechanisms. For this compound, computational analysis could identify the most likely sites for nucleophilic or electrophilic attack, predict the products of various reactions, and map out the energy profiles of reaction pathways. This information is vital for optimizing synthetic routes and designing new chemical transformations. However, detailed computational studies on the reactivity and reaction mechanisms of this compound are currently absent from the scientific literature.

Thermochemical Studies

Computational thermochemical studies are used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These data are important for understanding the stability of a compound and for chemical process design. While experimental data on some physical properties of this compound, such as its melting and boiling points, are available, comprehensive computational thermochemical studies have not been published. biosynth.com

Biological Activities and Medicinal Chemistry Applications

Anticancer Research

Direct anticancer research on 3',5'-Dichloroacetophenone is not prominent in published studies. However, the broader class of dichloroacetophenones and related chlorinated compounds have been a significant area of investigation, particularly in the context of cancer cell metabolism.

The inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) is a key strategy in anticancer research. PDK is an enzyme that plays a crucial role in the metabolic shift of cancer cells towards aerobic glycolysis, a phenomenon known as the "Warburg effect". nih.govnih.gov By inhibiting PDK, the pyruvate dehydrogenase complex (PDC) remains active, promoting mitochondrial respiration over glycolysis and thereby disrupting the metabolic advantage of cancer cells. nih.gov

While this compound itself is not cited as a direct PDK inhibitor in the available literature, extensive research has been conducted on other molecules with similar structural motifs:

Dichloroacetate (DCA): A well-known pan-PDK inhibitor that has been investigated in multiple clinical trials for various cancers. nih.govmdpi.comnih.gov DCA works by inhibiting all four isoforms of PDK, leading to the activation of the Pyruvate Dehydrogenase (PDH) and shifting cancer cell metabolism from glycolysis toward oxidative phosphorylation. nih.gov

Dichloroacetophenone (DAP) Analogs: A novel class of promising PDK inhibitors has emerged from dichloroacetophenone structures. nih.gov However, these are typically derivatives of 2,2-dichloroacetophenone, where the chlorine atoms are on the acetyl group rather than the phenyl ring. Structure-activity relationship (SAR) studies on these DAP analogs have led to the discovery of potent PDK1 inhibitors with IC50 values in the nanomolar range. nih.govnih.gov For instance, a dichloroacetophenone biphenylsulfone ether derivative demonstrated a PDK1 IC50 value of 86 nM. nih.gov

Compound/DerivativeTargetReported IC50Cell Line(s)
Dichloroacetate (DCA)Pan-PDK13.3 to 27.0 mMMelanoma Cells (MeWo, SK-MEL-2) mdpi.com
Dichloroacetophenone biphenylsulfone ether 31PDK186 nMN/A (Enzymatic Assay) nih.gov
Dichloroacetophenone biphenylsulfone ether 32PDK1140 nMN/A (Enzymatic Assay) nih.gov
Compound 54 (dichloroacetophenone derivative)PDK1N/ANCI-H1975 nih.gov
Compound 55 (dichloroacetophenone derivative)PDK1N/ANCI-H1975 nih.gov

The mechanism of action for related PDK inhibitors involves a fundamental reprogramming of cellular metabolism. By inhibiting PDK, these compounds decrease the phosphorylation of the PDH complex, thereby activating it. tandfonline.com This activation redirects pyruvate from lactate (B86563) production into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. nih.gov This metabolic shift has several downstream effects detrimental to cancer cells, including:

Induction of Apoptosis: The shift to mitochondrial respiration can increase reactive oxygen species (ROS) production and release of pro-apoptotic factors, leading to programmed cell death. nih.govnih.gov Studies on DCA have shown it enhances apoptosis in colorectal cancer cells, a process demonstrated by changes in the expression of Bcl-2, Bax, and caspase-3 proteins. nih.gov

Inhibition of Proliferation: By reversing the Warburg effect, PDK inhibitors can reduce the metabolic flexibility of cancer cells, thereby inhibiting their growth and proliferation. nih.gov Dichloroacetophenone derivatives have been shown to reduce the proliferation of non-small-cell lung cancer (NSCLC) cells. nih.gov

Enhanced Oxidative Phosphorylation: Bioenergetics assays confirm that treatment with potent dichloroacetophenone derivatives enhances oxidative phosphorylation in cancer cells, contributing to their anti-proliferative effects. nih.gov

Antimicrobial Properties

There is a lack of specific studies evaluating the antibacterial or antifungal properties of this compound. However, research into other isomers and derivatives of acetophenone (B1666503) provides insight into the potential antimicrobial activity of this class of compounds.

Research on the antibacterial effects of chlorinated acetophenones is limited. Broader studies on synthetic flavonoids and chalcones, which can be synthesized from acetophenone precursors, have shown that specific substitutions on the aromatic rings are crucial for activity. For example, certain polyoxygenated flavonoids have demonstrated inhibitory activity against bacteria like Listeria monocytogenes and Escherichia coli. mdpi.com However, this activity is attributed to the flavonoid scaffold as a whole and not directly to the acetophenone starting material.

The antifungal potential of acetophenone derivatives has been explored more thoroughly.

Chalcones from 3,4-Dichloroacetophenone: A study on chalcones derived from the isomeric 3,4-dichloroacetophenone found that these compounds exhibited significant antifungal activity against various tested organisms, although they were not as potent as the standard drug fluconazole. ijfmr.com

General Acetophenone Derivatives: A systematic study of 45 acetophenone derivatives with various substituents revealed that several compounds exhibited more potent antifungal effects against certain phytopathogens than the commercial fungicide hymexazol. nih.gov One derivative, in particular, showed IC50 values between 10-19 μg/mL, indicating its potential as a lead structure for new fungicides. nih.gov These findings suggest that the acetophenone core can be a valuable scaffold for the development of antifungal agents.

Compound ClassPrecursorActivity NotedOrganisms
Chalcones3,4-DichloroacetophenoneSignificant antifungal activity with altered MIC values ijfmr.comNot specified ijfmr.com
Substituted AcetophenonesAcetophenonePotent antifungal effects, some with IC50 values of 10-19 μg/mL nih.govPhytopathogenic fungi nih.gov

Enzyme Interactions and Metabolic Pathway Modulation

Direct studies on the specific enzyme interactions of this compound are not available in the reviewed literature. Its primary role is described as a chemical intermediate. chemimpex.com However, the extensive research into DCA and 2,2-dichloroacetophenone derivatives as PDK inhibitors demonstrates that chlorinated phenyl ketones and related small molecules can serve as scaffolds for potent and selective enzyme inhibitors. nih.govscbt.com The mechanism of these inhibitors is often to bind to the enzyme, either reversibly or irreversibly, and modulate its activity, thereby altering a metabolic pathway. sps.nhs.uk The successful development of dichloroacetophenone biphenylsulfone ethers as potent PDK1 inhibitors highlights how the acetophenone scaffold can be modified to achieve specific and high-affinity interactions with enzyme targets. nih.gov

Development of New Pharmaceutical Intermediates and Drugs

This compound and its derivatives are significant scaffolds in the synthesis of various pharmaceutical agents. Their utility spans from the creation of bronchodilators to antitussive and antiasthmatic drugs.

Synthesis of Clenbuterol and its Intermediates

A closely related compound, 4-amino-3,5-dichloroacetophenone, serves as a crucial intermediate in the synthesis of Clenbuterol, a potent bronchodilator. The synthesis typically begins with the double chlorination of 4-aminoacetophenone, which yields 4-amino-3,5-dichloroacetophenone. This intermediate then undergoes bromination to form 4-amino-3,5-dichloro-α-bromoacetophenone. Subsequent reaction with tert-butylamine and reduction with sodium borohydride (B1222165) leads to the formation of Clenbuterol.

Table 1: Key Intermediates in the Synthesis of Clenbuterol

IntermediateChemical NameRole in Synthesis
4-amino-3,5-dichloroacetophenone1-(4-amino-3,5-dichlorophenyl)ethanoneInitial chlorinated intermediate
4-amino-3,5-dichloro-α-bromoacetophenone2-bromo-1-(4-amino-3,5-dichlorophenyl)ethanoneBrominated intermediate for amination
4-amino-3,5-dichloro-α-tertbutylaminoacetophenone hydrochloride2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone hydrochlorideProduct of amination before final reduction

Intermediates for Cough and Asthma Suppressants (e.g., Ketoconazole, Gramtin)

The dichloroacetophenone framework is also integral to the synthesis of certain cough and asthma suppressants. Notably, 4-amino-3,5-dichloroacetophenone is identified as an intermediate in the production of the antitussive and antiasthmatic drug Gramtin chemicalbook.com.

While not a direct derivative of the 3',5'-dichloro isomer, the synthesis of the antifungal agent Ketoconazole starts with 2',4'-dichloroacetophenone. This highlights the general importance of dichlorinated acetophenones as precursors for a range of therapeutic agents.

Bioconjugation Reagents for Disulfide Bridging in Peptides

Derivatives of dichloroacetophenone have been developed as effective bioconjugation reagents for the construction of disulfide bridges in peptides. This method is noted for being mild and biocompatible, proceeding under conditions suitable for biological molecules (pH 7, room temperature, in water). The high selectivity of this reaction allows for precise modification of peptides without disrupting their tertiary structure or biological function. This technique is valuable for applications such as the PEGylation of cytokines, enzymes, and antibody fragments, enhancing their therapeutic properties.

Pharmacological Evaluation of Derivatives

Recent research has explored the pharmacological potential of novel dichloroacetophenone derivatives, particularly in the field of oncology. A series of these compounds were synthesized and evaluated as inhibitors of pyruvate dehydrogenase kinases (PDKs), which are promising targets in cancer metabolism nih.gov.

One potent compound, designated as 6u , demonstrated significant inhibitory activity against PDKs with an EC50 value of 0.09 μM. This compound also exhibited effective antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.1 to 3.8 μM, while showing minimal effect on non-cancerous cells nih.gov.

Table 2: In Vitro Activity of Compound 6u

ParameterValue
PDKs Inhibition (EC50)0.09 μM
Cancer Cell Proliferation (IC50)1.1 - 3.8 μM
Non-cancerous Cell Effect (IC50)> 10 μM

Furthermore, in vivo studies using an A375 xenograft model showed that compound 6u had significant antitumor activity at a dose of 5 mg/kg, without causing weight loss in the subjects nih.gov. Mechanistic studies revealed that this compound induces apoptosis and cell cycle arrest in the G1 phase, inhibits cancer cell migration, and alters the glucose metabolic pathway in cancer cells nih.gov. These findings underscore the potential of this compound derivatives as a basis for the development of novel anticancer therapies.

Applications in Materials Science and Other Fields

Precursor in Polymer Synthesis

3',5'-Dichloroacetophenone is utilized in the field of materials science as a precursor for developing specialty polymers and coatings. chemimpex.com Its incorporation into polymer structures can enhance durability and improve resistance to environmental factors. chemimpex.com The dichloro-substituted phenyl group and the reactive ketone moiety allow it to function as a monomer or a modifying agent in polymerization reactions, contributing to the creation of materials with specific thermal and mechanical properties.

Photoinitiator in Photosensitive Resins

While direct application data is specialized, the acetophenone (B1666503) framework is fundamental to a class of compounds known as photoinitiators, which are essential components in photosensitive resins. Photoinitiators are molecules that, upon absorbing light (typically in the UV or visible spectrum), generate reactive species such as free radicals or cations that initiate polymerization. This process, known as photocuring, is critical in industries like 3D printing, dental composites, and electronic coatings. nih.govresearchgate.netmdpi.com

Acetophenone derivatives, particularly α-aminoacetophenones, are recognized as effective photoinitiators. google.com The structural characteristics of this compound make it a relevant compound for research and development in this area. The specific chlorine substitution pattern on the aromatic ring can influence the molecule's absorption spectrum and its efficiency in initiating polymerization, making it a candidate for creating resins with tailored curing properties.

Use in Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly in the formulation of certain pesticides. chemimpex.comchemimpex.com The 3,5-dichlorophenyl moiety is a key structural feature in a number of active agrochemical ingredients.

A significant application is its role as a precursor in the synthesis of modern insecticides. For instance, the closely related compound, 3,5-dichloro-2,2,2-trifluoroacetophenone, is a key intermediate for producing isoxazoline-class veterinary drugs such as Fluralaner, Lotilaner, and Afoxolaner, which are used to control flea and tick infestations in animals. google.com This highlights the importance of the this compound core structure in developing effective and specialized pest control agents. google.com

Synthesis of Dyes and Pigments

This compound is leveraged as an intermediate in the production of dyes and pigments. chemimpex.com The acetophenone structure can be chemically modified to create chromophores, the parts of a molecule responsible for its color. For example, the ketone group can be involved in condensation reactions, or the aromatic ring can be further functionalized (e.g., through nitration and subsequent reduction to an amine) to prepare azo dyes. jbiochemtech.com

The presence of two chlorine atoms on the phenyl ring is significant, as halogen substituents can influence the final properties of a dye, such as its color, shade, and fastness to light, washing, and chemical exposure. britannica.com This makes this compound a valuable building block for creating robust and stable colorants for various applications.

Industrial Chemical Applications

Beyond its specific uses in polymers, resins, and agrochemicals, this compound is a broadly utilized industrial chemical. It functions as a versatile building block for the synthesis of more complex organic molecules and specialty chemicals. chemimpex.com In research and development, it is employed as a laboratory reagent to facilitate the creation of novel compounds, aiding in advancements across different areas of chemical research. chemimpex.comchemimpex.com Its unique structure and reactivity allow it to participate in a wide array of chemical reactions, making it a foundational component in multi-step synthetic processes. chemimpex.com

Interactive Data Tables

Table 1: Summary of Applications for this compound

Application AreaRole of this compoundKey Outcomes
Polymer Synthesis Precursor/MonomerEnhanced durability and environmental resistance in polymers and coatings. chemimpex.com
Photosensitive Resins Potential PhotoinitiatorInitiation of polymerization upon light exposure for curing resins. nih.govgoogle.com
Agrochemicals IntermediateSynthesis of active ingredients for pesticides and veterinary drugs. chemimpex.comgoogle.com
Dyes and Pigments Precursor/IntermediateCreation of stable colorants with specific shades and fastness properties. chemimpex.com
Industrial Synthesis Versatile Building BlockServes as a starting material for complex organic molecules and specialty chemicals. chemimpex.com

Challenges and Future Perspectives in 3 ,5 Dichloroacetophenone Research

Sustainable Synthesis and Green Chemistry Innovations

A significant challenge in the production of 3',5'-dichloroacetophenone and related compounds lies in the reliance on traditional synthesis methods, such as the Friedel-Crafts acylation. This classic method often employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive, hazardous, and generate substantial volumes of toxic aqueous waste during workup. researchgate.net Such processes contravene several principles of green chemistry, posing challenges related to environmental impact, safety, and cost-effectiveness.

Future research is increasingly directed towards developing more sustainable and eco-friendly synthetic routes. A key area of innovation is the replacement of conventional catalysts with greener alternatives. Solid acid catalysts, including zeolites and ion-exchange resins, represent a promising frontier, offering advantages such as reusability, reduced waste, and the potential for use in continuous flow reactors. researchgate.net Other novel catalytic systems being explored for Friedel-Crafts reactions include bismuth (III) oxychloride, a water-insensitive and recyclable procatalyst, and various metal triflates like hafnium triflate, which can be effective in catalytic amounts. researchgate.netchemistryjournals.net

Furthermore, innovations in reaction media are crucial. The development of solvent-free reaction conditions or the use of environmentally benign solvents, such as supercritical carbon dioxide, can drastically reduce the environmental footprint of the synthesis. researchgate.net Another forward-looking approach involves leveraging biocatalysis, where enzymatic processes could offer high selectivity under mild conditions, minimizing by-product formation and energy consumption. ucl.ac.uk The adoption of these green chemistry principles is essential for the future industrial-scale production of this compound.

Table 1: Comparison of Catalytic Systems for Acetophenone (B1666503) Synthesis
Catalyst TypeExamplesAdvantagesChallenges
Traditional Lewis AcidsAlCl₃, FeCl₃High reactivity, well-establishedCorrosive, hazardous, stoichiometric amounts needed, large waste streams researchgate.net
Solid Acid CatalystsZeolites, Ion-Exchange ResinsReusable, non-corrosive, suitable for flow chemistry researchgate.netMay require higher temperatures, potential for lower activity
Metal TriflatesHf(OTf)₄, Bi(OTf)₃High catalytic activity, can be used in small amounts researchgate.netchemistryjournals.netCost of rare-earth metals, moisture sensitivity
Eco-Friendly CatalystsBismuth Oxychloride, Methanesulfonic Acid (MSA)Water-insensitive, recyclable, potentially biodegradable (MSA) chemistryjournals.netacs.orgReaction scope and efficiency may vary

Targeted Drug Discovery and Development

Historically, this compound has been recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents. chemimpex.comchemimpex.com A related compound, 3,5-dichloro-4-aminoacetophenone, serves as a precursor to the antitussive and antiasthmatic drug gramtin. chemicalbook.com The challenge, however, is to transition this molecule from its role as a simple building block to a core scaffold for the design of highly specific, targeted therapeutics.

The future of this compound in medicine lies in its application in diversity-oriented synthesis (DOS). DOS strategies use a common molecular starting point to generate large libraries of structurally diverse compounds. mdpi.comnih.gov The this compound framework is an ideal candidate for such approaches, allowing for systematic modifications to produce novel analogs of pharmacologically relevant classes like flavones, coumarins, and chalcones. mdpi.com These libraries can then be screened against a wide array of biological targets to identify new lead compounds.

The two chlorine atoms on the phenyl ring are not merely passive substituents; they offer unique opportunities for rational drug design. These halogens can engage in specific, non-covalent interactions known as halogen bonding, which can enhance binding affinity and selectivity for a target protein. acs.org Future research will focus on exploiting these interactions to design potent and selective inhibitors for various enzymes or receptors, potentially leading to new treatments for a range of diseases. Furthermore, studies on other halogenated acetophenones have revealed potent nematicidal activity, suggesting a potential application in developing new agrochemicals to protect crops. nih.gov

Table 2: Potential Therapeutic Applications of Acetophenone-Based Scaffolds
Compound ClassPotential Therapeutic AreaRole of Acetophenone Scaffold
Flavone AnalogsAnticancer, Anti-inflammatoryCore structural framework for synthesis mdpi.com
Coumarin DerivativesAnticoagulant, AntibacterialKey starting material for heterocyclic ring formation mdpi.com
Chalcone (B49325) AnalogsAntioxidant, Antimalarial, AnticancerServes as one of the primary reactants in Claisen-Schmidt condensation mdpi.com
Halogenated AcetophenonesNematicidal (Agrochemical)Active pharmacophore with specific substitutions enhancing potency nih.gov

Exploration of Novel Catalytic Systems

The synthesis and functionalization of this compound are heavily reliant on catalytic processes. While palladium-based catalysts have been effectively used for its synthesis from precursors like 3,5-dichloroiodobenzene, challenges related to the cost, availability, and potential leaching of precious metals persist. chemicalbook.comchemicalbook.com The development of more robust, efficient, and cost-effective catalytic systems is a critical area of future research.

A major focus is on advancing catalysts for Friedel-Crafts acylation, the most common method for producing acetophenones. Future systems aim to move beyond traditional Lewis acids towards heterogeneous catalysts that can be easily separated and recycled. researchgate.net This includes exploring novel materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs) as catalyst supports. dtu.dk For instance, encapsulating palladium nanoparticles within porous organic polymers has been shown to create robust and leach-resistant catalysts for acetophenone hydrogenation, a key modification reaction. dtu.dk

Another promising avenue is the design of multifunctional catalysts. Bimetallic nanoparticles, such as iron-ruthenium systems supported on ionic liquids (SILP), have demonstrated high selectivity in the hydrodeoxygenation of acetophenone derivatives, allowing for the precise modification of the ketone group without affecting the aromatic ring or other functional groups. d-nb.info The challenge lies in tailoring these catalysts to be effective for a wide range of substrates and reaction types, ultimately enabling more complex molecular architectures to be built from the this compound scaffold with high precision and efficiency.

Table 3: Emerging Catalytic Systems in Acetophenone Chemistry
Catalytic SystemApplicationKey AdvantageReference
Palladium Nanoparticles in Porous Organic Polymers (Pd@Ph-POP)Acetophenone HydrogenationHigh stability, resistance to metal leaching dtu.dk
Bimetallic Iron-Ruthenium Nanoparticles on SILP (Fe₂₅Ru₇₅@SILP)Selective HydrodeoxygenationHigh selectivity for carbonyl group reduction without affecting the aromatic ring d-nb.info
Hafnium Triflate (Hf(OTf)₄)Friedel-Crafts AcylationHigh catalytic activity, replacing stoichiometric Lewis acids researchgate.net
Zeolites / Solid AcidsFriedel-Crafts AcylationReusable, environmentally friendly, suitable for continuous processes researchgate.net

Advanced Materials Design

The application of this compound extends beyond pharmaceuticals into the realm of materials science. Its derivatives are already in use; for example, 3,5-dichloro-4-aminoacetophenone is an important component in the formulation of photosensitive resins used in the electronics, printing, and coatings industries. chemicalbook.com However, the direct incorporation of this compound into advanced materials is an area with significant untapped potential. The primary challenge is to understand how its specific chemical structure can be translated into desirable material properties.

Future research will likely focus on leveraging the dichlorinated aromatic ring to design novel polymers and specialty materials. The presence of chlorine atoms can impart properties such as flame retardancy, increased thermal stability, and a high refractive index. This makes this compound a promising monomer or additive for creating advanced polymers for applications in electronics, aerospace, and optics.

Furthermore, the broader class of phenyl ketones, including acetophenones, is being explored for the development of eco-friendly antifouling coatings for marine applications. nih.gov By serving as a lead structure, derivatives of this compound could be synthesized and incorporated into paints to prevent the accumulation of marine organisms on ship hulls, offering a more sustainable alternative to toxic biocides. The challenge will be to optimize the structure for maximum efficacy while ensuring minimal environmental toxicity.

Table 4: Potential Applications of this compound in Materials Science
Material TypePotential ApplicationRole of this compound Structure
Specialty PolymersElectronics, AerospaceProvides flame retardancy and thermal stability due to the chlorinated aromatic ring.
High Refractive Index MaterialsOptical lenses, coatingsThe dense chlorine atoms can increase the refractive index of the polymer matrix.
Photosensitive Resins3D Printing, MicroelectronicsServes as a building block for photoinitiators that trigger polymerization upon light exposure. chemicalbook.com
Antifouling CoatingsMarine IndustryActs as a scaffold for designing environmentally friendly antifouling agents. nih.gov

Interdisciplinary Research Opportunities

The full research potential of this compound can be best realized through interdisciplinary collaboration. The compound's utility as a versatile chemical tool positions it at the intersection of chemistry, biology, materials science, and agriculture. A significant challenge is to bridge these fields to develop novel applications that address complex scientific problems.

In the field of chemical biology, this compound and its derivatives can serve as reagents or molecular probes to study biological systems. chemimpex.comchemimpex.com For instance, its structure can be modified to include fluorescent tags or reactive groups, enabling researchers to track enzymatic processes or label specific proteins within a cell. This requires a synergy between synthetic organic chemists who create the probes and biologists who apply them to investigate cellular mechanisms.

The study of the fundamental intermolecular forces involving halogenated acetophenones is another area ripe for interdisciplinary work, combining synthetic chemistry with physical and computational chemistry. mdpi.com Understanding how the chlorine atoms influence non-covalent interactions like hydrogen bonding and stacking is crucial for designing new drugs and materials. Moreover, its role as a precursor for agrochemicals and eco-friendly marine coatings necessitates collaboration between chemists, agricultural scientists, and marine biologists to ensure both efficacy and environmental safety. chemimpex.comnih.gov Future breakthroughs will depend on fostering these collaborations to translate fundamental chemical knowledge into practical, real-world solutions.

Table 5: Interdisciplinary Fields and the Role of this compound
Interdisciplinary FieldKey Disciplines InvolvedRole/Potential of this compound
Chemical BiologyChemistry, BiologyScaffold for molecular probes to study enzyme activity and cellular processes. chemimpex.comchemimpex.com
Agrochemical ScienceChemistry, Agricultural ScienceBuilding block for developing new, more effective pesticides and nematicides. chemimpex.comnih.gov
Environmental MaterialsChemistry, Marine Biology, Environmental ScienceLead structure for creating non-toxic, anti-fouling coatings. nih.gov
Physical Organic ChemistryChemistry, PhysicsModel compound for studying the impact of halogenation on intermolecular forces. mdpi.com

Q & A

Basic: What are the recommended synthesis routes for 3',5'-Dichloroacetophenone, and how can reaction conditions be optimized for high purity?

Answer:
this compound is typically synthesized via Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes:

  • Catalyst stoichiometry: A 1:1 molar ratio of AlCl₃ to substrate minimizes side reactions like over-acylation .
  • Temperature control: Maintaining temperatures below 0°C during acetyl chloride addition reduces decomposition of reactive intermediates .
  • Solvent selection: Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥98% purity, as validated by GC or HPLC .

Basic: What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Answer:
Key characterization methods include:

  • NMR spectroscopy:
    • ¹H NMR: A singlet at δ 2.6 ppm (acetyl CH₃) and aromatic protons as doublets (J ≈ 2 Hz) at δ 7.5–8.0 ppm confirm substitution patterns .
    • ³⁵Cl NMR: Distinct quadrupolar splitting patterns differentiate chlorine positions in solid-state studies .
  • Melting point analysis: A sharp melting range (72–76°C) indicates purity; deviations suggest impurities like unreacted dichlorobenzene .
  • Mass spectrometry (EI-MS): Molecular ion peaks at m/z 189 (M⁺) and fragments at m/z 154 (loss of Cl) confirm structural integrity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Hazard mitigation: Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335) .
  • Storage: Store in airtight containers at ambient temperatures; moisture exposure may hydrolyze the ketone group .
  • Spill management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent environmental contamination .

Advanced: How does this compound function as a PDHK1 inhibitor, and what structural modifications enhance its anticancer activity?

Answer:
In oncology research, this compound derivatives inhibit pyruvate dehydrogenase kinase 1 (PDHK1) by binding to its allosteric pocket. Key findings include:

  • Binding interactions: The dichloro motif stabilizes hydrophobic interactions with Phe180 and Tyr411 residues, while the acetophenone carbonyl forms hydrogen bonds with Lys403 .
  • SAR insights: Hybrid scaffolds (e.g., dichloroacetophenone biphenylsulfone ether) improve IC₅₀ values (86–140 nM) by enhancing hydrophobic packing in the pocket .
  • In vivo efficacy: Compound 32 (a derivative) reduced tumor volume by 60% in NSCLC xenograft models, attributed to improved metabolic stability and ADME profiles .

Advanced: What methodologies are employed in studying the enzyme inhibition kinetics of this compound derivatives?

Answer:

  • Kinase activity assays: Use recombinant PDHK1 with [γ-³²P]ATP to measure phosphorylation inhibition of pyruvate dehydrogenase. IC₅₀ values are derived from dose-response curves .
  • Molecular dynamics (MD) simulations: Trajectories (50 ns) analyze ligand-protein stability, with RMSD <2 Å indicating robust binding .
  • Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and enthalpy changes (ΔH) to validate thermodynamic drivers of inhibition .

Advanced: How can this compound be utilized in chemoselective protein conjugation, and what factors influence reaction efficiency?

Answer:
As a disulfide bridging linker, this compound reacts with cysteine thiols under physiological conditions:

  • Optimal conditions: 0.2 M PBS (pH 7.6) with 10% DMSO/CH₃CN at 30°C yields >90% conjugation efficiency .
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance electrophilicity, accelerating thiol coupling .
  • Chemoselectivity: Minimal cross-reactivity with lysine or histidine residues ensures precise cysteine targeting .

Advanced: What strategies resolve contradictions in reported biotransformation efficiencies of this compound across microbial strains?

Answer:
Discrepancies in microbial reduction (e.g., enantiomeric excess or yield) arise from strain-specific enzyme expression:

  • Strain engineering: Yarrowia lipolytica B56-5 (expressing SUC2) achieves 100% reduction yield and 70% ee by optimizing NADPH regeneration .
  • Substrate pre-treatment: Sonication or permeabilization (e.g., with Triton X-100) enhances cell membrane permeability for improved substrate uptake .
  • Analytical validation: Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, avoiding overestimation of ee in GC-based methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.